molecular formula C13H14ClN3 B1370934 2-chloro-N-(2,4,6-trimethylphenyl)pyrimidin-4-amine CAS No. 244768-44-3

2-chloro-N-(2,4,6-trimethylphenyl)pyrimidin-4-amine

Cat. No. B1370934
CAS RN: 244768-44-3
M. Wt: 247.72 g/mol
InChI Key: KQCLVBUDRUWRTM-UHFFFAOYSA-N
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Description

2-chloro-N-(2,4,6-trimethylphenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C13H14ClN3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,4-Dichloro-6-methylpyrimidine is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine . Another example is the synthesis of (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 2,4-Dichloro-6-methylpyrimidine undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .

Scientific Research Applications

Radioligand Development

  • 3Hpropyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amine ([3H]LWH-154), a potent radiolabeled analog of a selective antagonist for corticotropin-releasing hormone type 1 receptor (CRHR1), has been synthesized for developing positron emission tomography radiotracers and for use in pharmacological studies. This development enhances our understanding of CRHR1 in various physiological processes and potential therapeutic applications (Hsin et al., 2000).

Synthesis of Ureas and Thioureas

  • Pyrimidin-2- and pyrimidin-4-amines, including compounds structurally similar to 2-chloro-N-(2,4,6-trimethylphenyl)pyrimidin-4-amine, have been used to synthesize various disubstituted ureas or thioureas. These compounds are integral in the development of new chemical entities with potential applications in various fields including medicinal chemistry (Hurst et al., 1988).

Development of Heterocyclic Compounds

  • The compound 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, which shares a similar structural framework with 2-chloro-N-(2,4,6-trimethylphenyl)pyrimidin-4-amine, is used as a building block for constructing diverse nitrogen heterocyclic compounds. These synthesized compounds have been evaluated for their biological activity, illustrating the role of pyrimidine derivatives in the development of novel bioactive molecules (Farouk et al., 2021).

Corrosion Inhibition

  • Benzylidene-pyrimidin-2-yl-amine derivatives, structurally related to 2-chloro-N-(2,4,6-trimethylphenyl)pyrimidin-4-amine, have been studied as corrosion inhibitors for mild steel in hydrochloric acid solution. This research underscores the potential application of pyrimidine derivatives in industrial corrosion protection (Ashassi-Sorkhabi et al., 2005).

Antiangiogenic Applications

  • Synthetic compounds derived from 4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine, structurally related to the compound , have been explored for their antiangiogenic properties. This demonstrates the potential of pyrimidine derivatives in the development of new therapeutic agents targeting angiogenesis, which is crucial in cancer treatment (Jafar & Hussein, 2021).

Antimicrobial and Antitubercular Activities

  • New pyrimidine-azitidinone analogs have been synthesized and evaluated for their antimicrobial and antitubercular activities. These findings highlight the potential of pyrimidine derivatives, including those similar to 2-chloro-N-(2,4,6-trimethylphenyl)pyrimidin-4-amine, in the development of new antimicrobial and antitubercular drugs (Chandrashekaraiah et al., 2014).

properties

IUPAC Name

2-chloro-N-(2,4,6-trimethylphenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c1-8-6-9(2)12(10(3)7-8)16-11-4-5-15-13(14)17-11/h4-7H,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCLVBUDRUWRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=NC(=NC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001224823
Record name 2-Chloro-N-(2,4,6-trimethylphenyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001224823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-mesitylpyrimidin-4-amine

CAS RN

244768-44-3
Record name 2-Chloro-N-(2,4,6-trimethylphenyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244768-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(2,4,6-trimethylphenyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001224823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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